molecular formula C19H25N3O3 B6339379 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-73-0

2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B6339379
CAS RN: 365542-73-0
M. Wt: 343.4 g/mol
InChI Key: QMRILZLVRSGKTR-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been extensively researched, and have shown significant antibacterial activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-triazole ring as a key component . The 1,2,4-triazole ring is a stable structure and difficult to cleave . It can act as an isostere of amide, ester, and carboxylic acid .


Chemical Reactions Analysis

1,2,4-Triazoles, including the compound , are known for their antimicrobial properties . They have been used in the development of new antibacterial agents, especially in the face of growing microbial resistance .

Scientific Research Applications

Microwave-Promoted Synthesis and Biological Activity

A study detailed the microwave-assisted synthesis of 1,2,4-triazole derivatives, showcasing a method that could potentially be applied to the synthesis of our compound of interest. The research aimed at evaluating the antimicrobial, anti-lipase, and antiurease activities of the synthesized compounds, suggesting that similar structures might exhibit biological activities worthy of further investigation (Özil, Bodur, Ülker, & Kahveci, 2015).

Synthesis and Psychotropic Activity

Another study explored the synthesis of a compound using a Grignard reagent, indicating a synthetic route that might be relevant for creating complex triazole derivatives. While the study focused on psychotropic activity, the synthetic methodologies could be applicable to a broad range of compounds, including the one , to explore their potential uses in various fields of research (Григорян, Тарзян, Маркосян, Пароникян, & Сукасян, 2011).

Synthesis of Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, which could potentially relate to the synthesis or modification of the compound . This study underscores the versatility of triazole derivatives in synthesizing new classes of compounds with potentially unique properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Synthesis and Antimicrobial Activities

A paper on the synthesis of new 1,2,4-triazole derivatives assessed for their antimicrobial activities provides an example of how such compounds could be evaluated for biological properties. The methods and results could inform similar research on our compound, suggesting a pathway for assessing its potential antimicrobial efficacy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Gram-Scale Laboratory Synthesis

A study on the gram-scale synthesis of a high-affinity BET bromodomain ligand, which is structurally complex, demonstrates the feasibility of large-scale synthesis of intricate compounds. This research could offer valuable insights into techniques for synthesizing and scaling up the production of our compound of interest for research purposes (Khan, Marsh, Felix, Kemmitt, Baud, Ciulli, & Spencer, 2017).

Future Directions

The 1,2,4-triazole ring, a key component of this compound, is a subject of ongoing research due to its significant antibacterial activity . Future research will likely continue to explore the potential of 1,2,4-triazole and its derivatives in the development of new antibacterial agents . This compound, with its complex structure, may also serve as a valuable starting point for the design and development of more selective and potent molecules .

properties

IUPAC Name

methyl 2-[2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10,13,15H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRILZLVRSGKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCC2=NN=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

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